Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate
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Overview
Description
Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrano[4,3-D]thieno[2,3-B]pyridine core. This is achieved through a cyclization reaction involving ethyl chloroacetate and a suitable pyridine derivative in the presence of a base such as potassium carbonate in dry DMF (dimethylformamide) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The amino group and other substituents on the compound can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or DMF to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying heterocyclic chemistry and developing new synthetic methodologies.
Biology: It can be used as a probe to study biological processes, particularly those involving heterocyclic compounds.
Medicine: The compound may have potential therapeutic applications, such as serving as a lead compound for drug development.
Mechanism of Action
The mechanism by which Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of pyrano, thieno, and pyridine rings, such as:
- Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate
- Ethyl 1-amino-5-(piperidin-1-yl)-6,7,8,9-tetrahydrothieno[2,3-C]isoquinoline-2-carboxylate
Uniqueness
What sets Ethyl 1-amino-5-isopropyl-8,8-dimethyl-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylate apart is its specific combination of functional groups and ring systems, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.
Properties
Molecular Formula |
C18H24N2O3S |
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Molecular Weight |
348.5 g/mol |
IUPAC Name |
ethyl 3-amino-12,12-dimethyl-8-propan-2-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxylate |
InChI |
InChI=1S/C18H24N2O3S/c1-6-22-17(21)15-13(19)12-10-7-18(4,5)23-8-11(10)14(9(2)3)20-16(12)24-15/h9H,6-8,19H2,1-5H3 |
InChI Key |
MTBNPFXAPPCARC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C(C3=C2CC(OC3)(C)C)C(C)C)N |
Origin of Product |
United States |
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